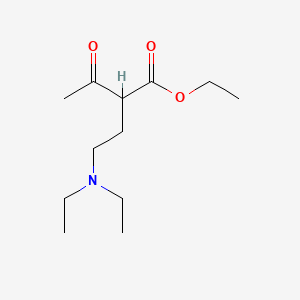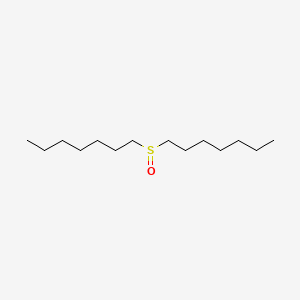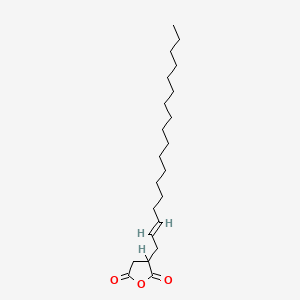
2-Octadecenylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecenylsuccinic anhydride: is an organic compound that belongs to the class of alkenylsuccinic anhydrides. It is characterized by the presence of a long alkenyl chain attached to the succinic anhydride moiety. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octadecenylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with 1-octadecene. The reaction is carried out under mild alkaline conditions, often using a catalyst to facilitate the process. The general reaction can be represented as follows:
Maleic anhydride+1-octadecene→2-Octadecenylsuccinic anhydride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Octadecenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Octadecenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Amidation: Involves the use of amines and may require heating to facilitate the reaction.
Major Products Formed:
Hydrolysis: 2-Octadecenylsuccinic acid.
Esterification: 2-Octadecenylsuccinic esters.
Amidation: 2-Octadecenylsuccinic amides.
Scientific Research Applications
2-Octadecenylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the modification of biomolecules to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of 2-Octadecenylsuccinic anhydride involves its ability to interact with both hydrophilic and hydrophobic substances due to its amphiphilic nature. This property allows it to stabilize emulsions by reducing the surface tension between immiscible liquids. The molecular targets and pathways involved in its action include the formation of micelles and the stabilization of oil-in-water or water-in-oil emulsions.
Comparison with Similar Compounds
- 2-Dodecenylsuccinic anhydride
- 2-Octenylsuccinic anhydride
- Hexadecylsuccinic anhydride
Comparison: 2-Octadecenylsuccinic anhydride is unique due to its longer alkenyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs like 2-Dodecenylsuccinic anhydride. This makes it more effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and in the production of water-repellent coatings .
Properties
CAS No. |
67066-88-0 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-octadec-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h16-17,20H,2-15,18-19H2,1H3 |
InChI Key |
KLAIOABSDQUNSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |
Key on ui other cas no. |
67066-88-0 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


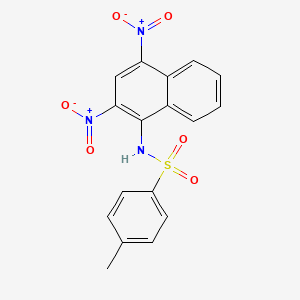
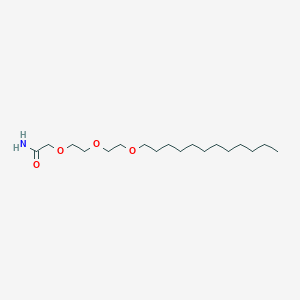
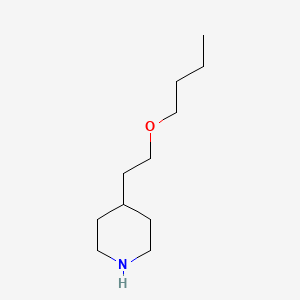
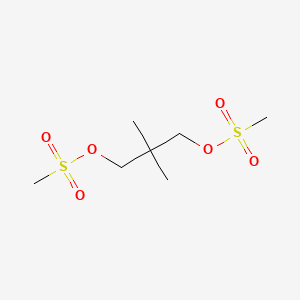
![2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1616079.png)
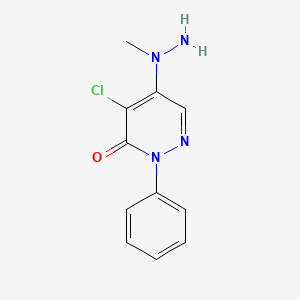
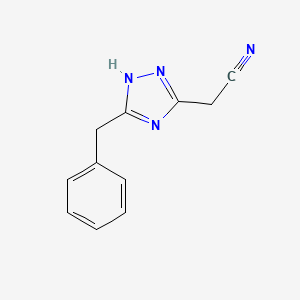
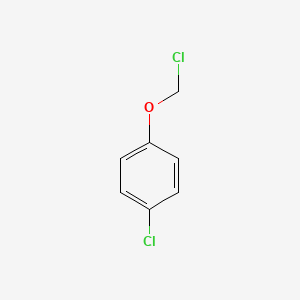
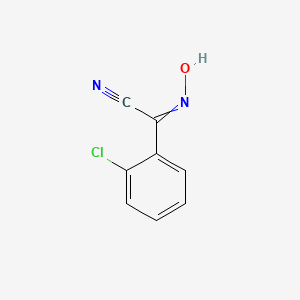

![Decanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1616088.png)

